molecular formula C27H27N3O4 B2992198 2-(6,7-dimethoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(o-tolyl)acetamide CAS No. 894548-01-7

2-(6,7-dimethoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(o-tolyl)acetamide

Cat. No. B2992198
CAS RN: 894548-01-7
M. Wt: 457.53
InChI Key: GBCTZDHTJJHPDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,7-dimethoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C27H27N3O4 and its molecular weight is 457.53. The purity is usually 95%.
BenchChem offers high-quality 2-(6,7-dimethoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(o-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6,7-dimethoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(o-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinoline Derivatives in Medicinal Chemistry

Quinoline and its derivatives have been extensively studied in medicinal chemistry due to their wide range of biological activities. These compounds have shown potential as antimicrobial, antimalarial, anti-inflammatory, and anticancer agents. For instance, quinoline derivatives that interact with the glutamate neurotransmission system, such as NMDA-receptor antagonists, have shown efficacy in reducing symptoms of suicidality and are linked to inflammation and neurotransmitter modulation in psychiatric conditions (Erhardt et al., 2012).

Heterocyclic Amines in Toxicology and Metabolism

Heterocyclic amines, structurally related to quinoline derivatives, have been the subject of toxicological and metabolic studies. These compounds are formed during the cooking of meat and have been investigated for their carcinogenic potential, mechanisms of action, and metabolic pathways in humans and animals. For example, the metabolism of heterocyclic amines like MeIQx and PhIP has been compared between humans and rodents, revealing significant differences in bioactivation and detoxification processes (Turteltaub et al., 1999).

Neuroprotective Agents and Stroke Treatment

Research on neuroprotective agents for the treatment of acute ischemic stroke has included compounds like licostinel (ACEA 1021), which acts as a competitive antagonist of glycine at the NMDA receptor. Such studies focus on assessing the safety, tolerability, and pharmacokinetics of these compounds in clinical settings (Albers et al., 1999).

Environmental and Dietary Exposure to Heterocyclic Amines

Investigations into the exposure of humans to carcinogenic heterocyclic amines through diet and their presence in the urine of healthy individuals eating cooked meats highlight the importance of understanding the environmental and health impacts of these compounds. Such research underscores the need for ongoing surveillance and risk assessment of chemical exposures in human populations (Ushiyama et al., 1991).

properties

IUPAC Name

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c1-18-9-7-8-12-22(18)29-26(31)17-30-23-15-25(34-3)24(33-2)14-19(23)13-20(27(30)32)16-28-21-10-5-4-6-11-21/h4-15,28H,16-17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCTZDHTJJHPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC(=C(C=C3C=C(C2=O)CNC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6,7-dimethoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(o-tolyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.